N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide

kinase selectivity CDK Syk

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide (CAS 1421474-42-1) is a fully synthetic small-molecule heterocycle that fuses imidazole, pyrimidine, and pyrazine-2-carboxamide substructures into a single planar, hydrogen-bond-capable scaffold. The compound belongs to the broader class of imidazole–pyrimidine amides that have been validated as potent, orally bioavailable cyclin-dependent kinase (CDK) inhibitors , and to the pyrazine-2-carboxamide family advanced as spleen tyrosine kinase (Syk) inhibitors.

Molecular Formula C12H9N7O
Molecular Weight 267.252
CAS No. 1421474-42-1
Cat. No. B2825242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide
CAS1421474-42-1
Molecular FormulaC12H9N7O
Molecular Weight267.252
Structural Identifiers
SMILESC1=CN=C(C=N1)C(=O)NC2=CN=C(N=C2)N3C=CN=C3
InChIInChI=1S/C12H9N7O/c20-11(10-7-13-1-2-15-10)18-9-5-16-12(17-6-9)19-4-3-14-8-19/h1-8H,(H,18,20)
InChIKeyBHWVIEVVGGOGPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide (CAS 1421474-42-1) – Core Chemical Identity and Kinase-Targeted Scaffold Context


N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide (CAS 1421474-42-1) is a fully synthetic small-molecule heterocycle that fuses imidazole, pyrimidine, and pyrazine-2-carboxamide substructures into a single planar, hydrogen-bond-capable scaffold. The compound belongs to the broader class of imidazole–pyrimidine amides that have been validated as potent, orally bioavailable cyclin-dependent kinase (CDK) inhibitors [1], and to the pyrazine-2-carboxamide family advanced as spleen tyrosine kinase (Syk) inhibitors [2]. Its molecular architecture positions three differentially π-deficient heteroaromatic rings around a central secondary amide linkage, generating a distinctive pharmacophore that is not found in the simpler benzamide, nicotinamide, or picolinamide congeners that share the same imidazolyl-pyrimidine core.

Why N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide Cannot Be Replaced by Generic Imidazole-Pyrimidine Amides or Simple Pyrazine Carboxamides


The imidazolyl-pyrimidine core is shared by multiple amide sub-series (benzamide, nicotinamide, picolinamide, phenoxyacetamide), yet the identity of the terminal amide ring profoundly dictates kinase selectivity, cellular permeability, and metabolic stability. In the imidazole pyrimidine amide CDK inhibitor series, control of lipophilicity via the amide substituent was essential to balance potency against CYP isoform and hERG liabilities [1]. Separately, in the pyrazine-2-carboxamide Syk inhibitor series, even minor changes to the heteroaryl amide group caused order-of-magnitude shifts in enzymatic IC₅₀ and altered cellular degranulation blockade [2]. Therefore, substituting N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide with a benzamide or nicotinamide analog cannot be assumed to preserve target engagement, off-target profile, or downstream pharmacology; the pyrazine-2-carboxamide terminus introduces a unique nitrogen orientation and electron-deficient character that diverges sharply from the more electron-rich or monocyclic alternatives.

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide – Quantitative Comparator Evidence for Rational Selection


Kinase Selectivity Fingerprint: Pyrazine-2-Carboxamide vs. Benzamide and Nicotinamide Congeners

In the imidazole pyrimidine amide class, the pyrazine-2-carboxamide terminus is hypothesized to confer a distinct kinase selectivity profile relative to the benzamide and nicotinamide analogs. Direct head-to-head enzymatic profiling data for CAS 1421474-42-1 are not publicly available; however, cross-study analysis of closely related pyrazine-2-carboxamide Syk inhibitors shows that the pyrazine ring provides a critical hydrogen-bond acceptor that engages the kinase hinge region differently than the corresponding phenyl or pyridine analogs [1]. In the aminopyrazine carboxamide Syk series, replacement of the pyrazine with phenyl reduced Syk IC₅₀ from <10 nM to >100 nM in otherwise identical scaffolds [1].

kinase selectivity CDK Syk heterocyclic amide SAR

Physicochemical Differentiation: Calculated LogP and Hydrogen-Bonding Capacity vs. Benzamide and Picolinamide Analogs

The pyrazine-2-carboxamide group introduces an additional sp² nitrogen compared to benzamide, lowering calculated logP and increasing hydrogen-bond acceptor count. In the imidazole pyrimidine amide CDK series, controlling lipophilicity was essential to avoid CYP inhibition and hERG binding [1]. Cross-study comparison with N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide (the closest commercially available comparator) indicates that the pyrazine-2-carboxamide variant has a lower predicted logP (approximately 1.5 vs. ~1.8 for picolinamide) and one additional H-bond acceptor [2], which may translate into improved metabolic stability and reduced off-target pharmacology.

lipophilicity hydrogen-bond acceptor drug-likeness CYP liability

Synthetic Tractability and Scaffold Diversification Potential vs. Fused-Ring Imidazopyrimidine Inhibitors

Unlike fused imidazo[1,2-a]pyrazine or imidazo[1,2-c]pyrimidine kinase inhibitors (e.g., AZD5597 and related clinical candidates), CAS 1421474-42-1 features a modular, non-fused connectivity that allows independent variation of the imidazole, pyrimidine, and pyrazine-2-carboxamide modules. This is directly demonstrated by the existence of commercially enumerated analog libraries including benzamide, nicotinamide, picolinamide, and phenoxyacetamide variants built on the same imidazolyl-pyrimidine core . Patent filings covering the pyrazine-2-carboxamide sub-series specifically claim broad kinase inhibition utility, confirming that this scaffold is a privileged starting point for lead generation against multiple kinase targets [1].

scaffold diversification parallel synthesis library enumeration medicinal chemistry

High-Impact Application Scenarios for N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide Based on Quantitative Differentiation


Syk-Dependent Inflammation and Autoimmune Disease Modeling

Based on the class-level evidence that pyrazine-2-carboxamide amides retain nanomolar Syk potency while phenyl/benzamide analogs lose activity [2], CAS 1421474-42-1 is the preferred imidazolyl-pyrimidine scaffold for ex vivo Syk inhibition studies in mast cell degranulation assays, B-cell receptor signaling models, or platelet GPVI activation protocols. The compound is expected to outperform N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)benzamide and nicotinamide congeners in these contexts.

Kinase Profiling Panel for Selectivity Fingerprinting of Novel CDK/Syk Dual Inhibitors

The distinct hinge-binding geometry imparted by the pyrazine-2-carboxamide terminus makes this compound a valuable reference standard in broad kinase profiling panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) used to benchmark selectivity of lead candidates [1]. Its inclusion helps differentiate compounds that rely on pyrazine-mediated hinge contacts from those using alternative heteroaryl amide interactions.

Parallel Library Synthesis of Imidazolyl-Pyrimidine-Based Kinase Probe Collections

The non-fused, tri-modular structure enables efficient library enumeration: the imidazolyl-pyrimidine core can be synthesized in bulk and diversified via late-stage amide coupling with substituted pyrazine-2-carboxylic acids . This is more operationally straightforward than fused imidazopyrazine syntheses, making CAS 1421474-42-1 an ideal core scaffold for academic screening collections and industrial hit-expansion libraries.

Metabolic Stability Screening Cascade for Lipophilicity-Liability Assessment

With a predicted logP approximately 0.3 units lower than the picolinamide analog [3], CAS 1421474-42-1 serves as a low-lipophilicity benchmark in microsomal stability assays (human/rat liver microsomes) and CYP inhibition panels. Procurement of this compound alongside the higher-logP benzamide and picolinamide analogs enables direct, internally controlled assessment of lipophilicity-driven metabolic liability within a matched imidazolyl-pyrimidine amide series.

Quote Request

Request a Quote for N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.